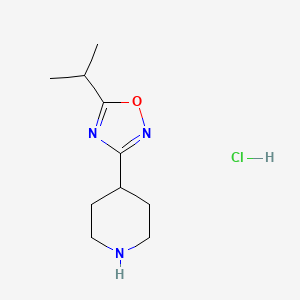

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

Description

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS: 913264-44-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 5 and a piperidin-4-yl group at position 3, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₀H₁₈ClN₃O, and molecular weight is 231.72 g/mol . This compound is utilized in pharmaceutical research, particularly as a building block for drug discovery, though specific pharmacological applications require further exploration.

Properties

IUPAC Name |

3-piperidin-4-yl-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPXIMJRWCXAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735574 | |

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913264-44-5 | |

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as isopropylamine and piperidine, followed by the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has been investigated for its potential therapeutic effects. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study explored the antidepressant properties of this compound in animal models. The results indicated significant reductions in depressive behaviors when compared to control groups, suggesting its potential as a novel antidepressant agent .

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research demonstrated that this compound could protect neurons from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations have indicated that this compound possesses antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

In vitro studies revealed that the compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This positions it as a potential lead compound for the development of new antibiotics .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with sigma receptors. These receptors are involved in modulating neurotransmitter release, ion channel activity, and cell survival pathways. By binding to sigma receptors, this compound can influence various physiological and pathological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vivo applications. The methoxymethyl derivative (CAS: 1361115-48-1) may exhibit superior solubility due to its polar substituent .

- Receptor Binding : Substitutions at position 3 influence target specificity. For instance, 3-(pyridin-3-yl) analogs act as mGlu5 receptor modulators , while aromatic substituents (e.g., 4-methoxyphenyl) may target enzymes like Farnesoid X Receptor (FXR) .

Commercial and Research Relevance

- Availability : The target compound is commercially available from suppliers in the U.S., China, and Europe, though purity specifications are often undisclosed . Discontinued analogs (e.g., 5-isopropyl-3-(piperidin-2-yl) derivatives) suggest variable demand or synthesis challenges .

- Safety: Limited safety data are available for many analogs, necessitating standard precautions (e.g., PPE, ventilation) during handling .

Biological Activity

5-Isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H17N3O

- Molecular Weight : 195.26 g/mol

- CAS Number : 1251999-18-4

- Physical State : White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown potential as an inhibitor of several enzymes and receptors involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (hCA I, II, IX, and XII), which are implicated in tumor progression. Selective inhibition at nanomolar concentrations has been reported, indicating its potential as an anticancer agent .

- Apoptosis Induction : In vitro studies have demonstrated that this compound can enhance p53 expression and promote caspase-3 activation in cancer cell lines, leading to increased apoptosis .

- Antioxidant Activity : The oxadiazole derivatives exhibit significant radical scavenging properties, contributing to their potential use in managing oxidative stress-related conditions .

Biological Activity Data

Recent studies have characterized the biological activities of this compound through various assays:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : A study involving the use of this compound demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7). The findings suggest that modifications to the oxadiazole core could enhance efficacy against other cancer types .

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective actions by inhibiting acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in 5-isopropyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride?

- Methodology : The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane at 0–30°C for 6 hours, followed by thermal cyclization at elevated temperatures (e.g., 110°C) . Optimizing stoichiometry and reaction time is critical to avoid side products like uncyclized intermediates.

Q. How can researchers structurally characterize this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm regiochemistry via - and -NMR, focusing on oxadiazole ring protons (δ ~8.5–9.0 ppm) and piperidine protons.

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (exact mass: ~255.15 g/mol for the free base, adjusted for HCl).

- Computational analysis : Tools like Multiwfn can model electron density distributions and electrostatic potential surfaces to validate electronic properties .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .

- Work in a fume hood to avoid inhalation of dust.

- Store in airtight containers at RT, protected from moisture due to hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 1,2,4-oxadiazole derivatives?

- Methodology :

- Perform comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity).

- Analyze substituent effects: For instance, 4-methoxy or 4-chloro phenyl groups enhance antimicrobial activity (MIC ~10 µg/mL), while alkyl groups like isopropyl may reduce potency .

- Use docking studies to correlate structural features (e.g., piperidine conformation) with target binding (e.g., bacterial enzymes or inflammatory mediators) .

Q. What computational approaches predict the reactivity of the oxadiazole-piperidine hybrid?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxadiazole ring.

- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR studies.

- Wavefunction analysis : Multiwfn can quantify bond orders and orbital contributions to explain regioselectivity in reactions .

Q. How to address challenges in purifying the hydrochloride salt form?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Ion-exchange chromatography : Separate hydrochloride salts from neutral impurities.

- Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times of known analogs .

Experimental Design & Data Analysis

Designing a study to evaluate the compound’s stability under physiological conditions

- Protocol :

Prepare simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

Incubate the compound at 37°C for 24 hours.

Analyze degradation products via LC-MS and compare with synthetic standards.

- Key parameters : Hydrolysis of the oxadiazole ring is a major degradation pathway; piperidine protonation state affects solubility .

Optimizing reaction conditions for scale-up synthesis

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.